4-((4-methoxyphenyl)sulfonyl)-N-(4-nitrophenyl)butanamide
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Overview
Description
4-((4-Methoxyphenyl)sulfonyl)-N-(4-nitrophenyl)butanamide is an organic compound characterized by the presence of methoxy, sulfonyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-methoxyphenyl)sulfonyl)-N-(4-nitrophenyl)butanamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-((4-Methoxyphenyl)sulfonyl)-N-(4-nitrophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or alcohols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Formation of 4-((4-methoxyphenyl)sulfonyl)-N-(4-nitrophenyl)butanoic acid.
Reduction: Formation of 4-((4-methoxyphenyl)sulfonyl)-N-(4-aminophenyl)butanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-Methoxyphenyl)sulfonyl)-N-(4-nitrophenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-methoxyphenyl)sulfonyl)-N-(4-nitrophenyl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methoxyphenyl)sulfonyl)-N-(4-aminophenyl)butanamide
- 4-((4-Methoxyphenyl)sulfonyl)-N-(4-chlorophenyl)butanamide
- 4-((4-Methoxyphenyl)sulfonyl)-N-(4-methylphenyl)butanamide
Uniqueness
4-((4-Methoxyphenyl)sulfonyl)-N-(4-nitrophenyl)butanamide is unique due to the presence of both methoxy and nitrophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-(4-nitrophenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-25-15-8-10-16(11-9-15)26(23,24)12-2-3-17(20)18-13-4-6-14(7-5-13)19(21)22/h4-11H,2-3,12H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUTWDMTCWQERR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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